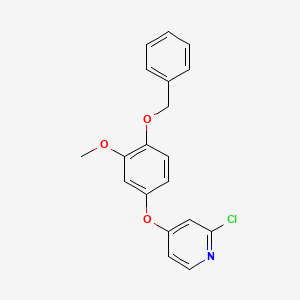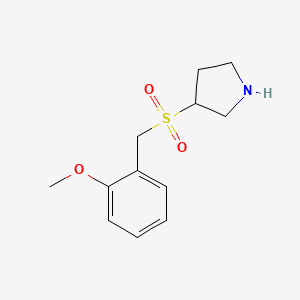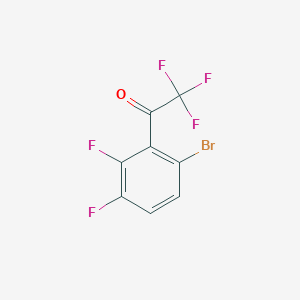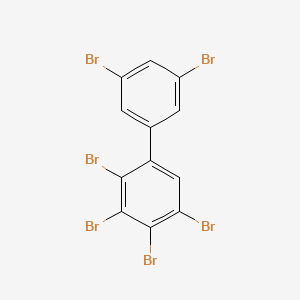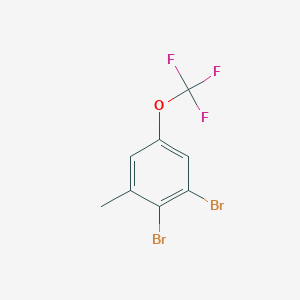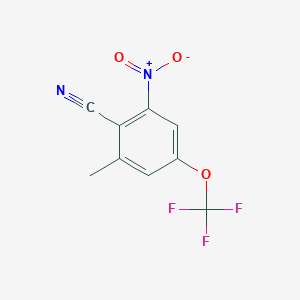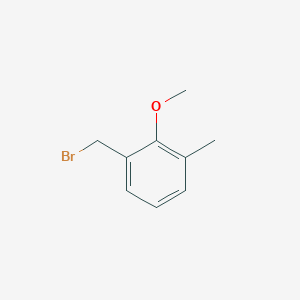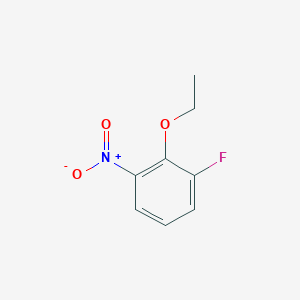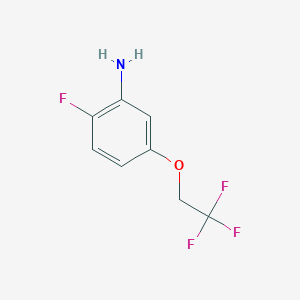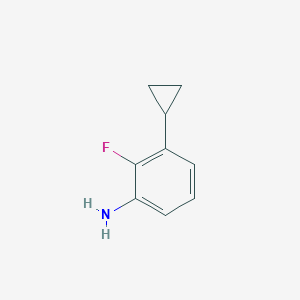
3-Cyclopropyl-2-fluoro-phenylamine
Descripción general
Descripción
3-Cyclopropyl-2-fluoro-phenylamine is a compound that belongs to the class of cyclopropylamines, which are known for their versatility as intermediates in organic synthesis and their role in the development of active substances. The presence of a fluorine atom on the phenyl ring and a cyclopropyl group attached to the amine function adds to the complexity and potential reactivity of the molecule.
Synthesis Analysis
The synthesis of cyclopropylamines, including those with fluorine substituents, has been explored in various studies. For instance, enantiomerically pure cyclopropylamines can be synthesized from cyclopropylboronic esters, with trifluoroborates serving as key intermediates in the transformation from C–B to C–N bonds . Additionally, the stereoselective synthesis of cis-2-Fluorocyclopropylamine has been achieved through cyclopropanation under phase-transfer conditions, followed by deprotection procedures to introduce the amino group on the cyclopropane ring . This indicates that the synthesis of 3-Cyclopropyl-2-fluoro-phenylamine would likely involve similar strategies, with careful attention to the stereochemistry and functional group transformations.
Molecular Structure Analysis
The molecular structure of related fluorinated cyclopropylamines has been studied, revealing the influence of substituents on the cyclopropane ring. For example, the dihedral angles between the cyclopropane ring and various phenyl rings in a related compound suggest that the spatial arrangement of the groups can significantly affect the overall molecular conformation . The presence of fluorine atoms can also impart significant polarity to the molecule, as seen in the synthesis of all-cis-1,2,3-trifluorocyclopropanes . Therefore, the molecular structure of 3-Cyclopropyl-2-fluoro-phenylamine would likely exhibit unique conformational characteristics due to the influence of the fluorine atom and the cyclopropyl group.
Chemical Reactions Analysis
The reactivity of fluorinated phenylcyclopropylamines has been explored in the context of their inhibition of monoamine oxidase enzymes. The presence of fluorine on the cyclopropane ring increases inhibitory activity towards both MAO A and B, and the stereochemistry of the molecule can affect its selectivity for these enzymes . Furthermore, the introduction of electron-withdrawing or -donating groups on the aromatic ring can modulate the potency and selectivity of inhibition . These findings suggest that 3-Cyclopropyl-2-fluoro-phenylamine could potentially participate in similar biochemical reactions, with its reactivity influenced by the fluorine substituent and the cyclopropyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclopropylamines are influenced by their molecular structure. The pKa values of these compounds can vary significantly depending on the stereochemistry at the cyclopropane ring and the substituents on the aromatic ring, which is attributed to hyperconjugative effects of the C–F and C–N bonds . Additionally, the presence of fluorine can lower the logP value, making these molecules more polar and potentially more soluble in aqueous environments . The specific physical and chemical properties of 3-Cyclopropyl-2-fluoro-phenylamine would need to be determined experimentally, but they are expected to be consistent with the trends observed in related compounds.
Safety And Hazards
Propiedades
IUPAC Name |
3-cyclopropyl-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAAGJMVIORRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300860 | |
| Record name | 3-Cyclopropyl-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-fluoroaniline | |
CAS RN |
1386459-75-1 | |
| Record name | 3-Cyclopropyl-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1386459-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


